8-(Trifluoromethyl)isoquinoline-4-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 It is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring system, which is further substituted with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the isoquinoline core . The reaction conditions often require the use of strong acids and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
Scientific Research Applications
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
8-Methylisoquinoline-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
Uniqueness
The presence of the trifluoromethyl group in 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-(trifluoromethyl)isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOANGHPENBDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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